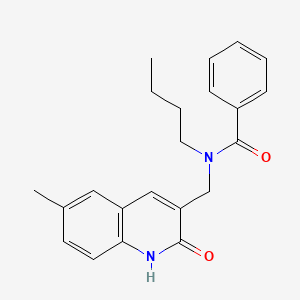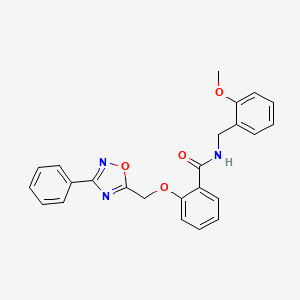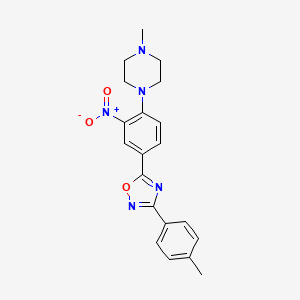
N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide” is a chemical compound . It belongs to the class of quinoline derivatives . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
The synthesis of quinoline derivatives like “N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide” often involves the reaction of anilines using malonic acid equivalents . Other methods include the reaction of anthranilic acid derivatives . The specific synthesis process for this compound is not detailed in the available resources.Molecular Structure Analysis
The molecular formula of “N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide” is C16H20N2O2 . Quinolines, including this compound, contain a nitrogen group and exhibit important biological activities .Chemical Reactions Analysis
Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The specific chemical reactions involving “N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide” are not detailed in the available resources.Applications De Recherche Scientifique
Suzuki–Miyaura Coupling
This compound could potentially be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Stroke Therapy
The compound shows promise in the field of stroke therapy. Particularly, a similar compound, (Z)-N-tert-butyl-1-(2-chloro-6-methoxyquinolin-3-yl)methanimine oxide, has been shown to be a very potent neuroprotective agent. It has strong antioxidant properties and has shown neuroprotection induction in two in vivo models of cerebral ischemia, decreasing neuronal death and reducing infarct size .
Antioxidant Analysis
The compound could be used in antioxidant analysis. The ability of similar compounds to trap different types of toxic radical oxygenated species supports and confirms its strong neuroprotective capacity .
Culture of Pseudomonas putida QP1
6-Methylquinoline, a component of the compound, can be used as a primary carbon source in the culture of Pseudomonas putida QP1 .
Synthesis of Fluorescent Halide-Sensitive Quinolinium Dyes
6-Methylquinoline was used in the synthesis of fluorescent halide-sensitive quinolinium dyes and fluorescent probes for determination of chloride in biological systems .
Synthesis of Other Chemical Compounds
The compound could potentially be used in the synthesis of other chemical compounds. For instance, 2-chloro-3-(hydroxymethyl)-6-methylquinoline, a similar compound, was used in the synthesis of N-[(2-Chloro-6-methylquinolin-3-yl)methyl]aniline .
Mécanisme D'action
The mechanism of action of quinoline derivatives often depends on their structure. For example, some quinoline derivatives exhibit antimicrobial activity against various Gram-positive and Gram-negative microbial species . The specific mechanism of action for “N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide” is not detailed in the available resources.
Orientations Futures
Quinoline derivatives have been the focus of many research studies due to their interesting pharmaceutical and biological activities . Future research may focus on synthesizing new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . The specific future directions for “N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide” are not detailed in the available resources.
Propriétés
IUPAC Name |
N-butyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-3-4-12-24(22(26)17-8-6-5-7-9-17)15-19-14-18-13-16(2)10-11-20(18)23-21(19)25/h5-11,13-14H,3-4,12,15H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXHRDJTDCZOIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4,5-triethoxy-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691573.png)
![N-(3-methylphenyl)-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonamide](/img/structure/B7691578.png)


![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7691596.png)






![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide](/img/structure/B7691669.png)
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7691670.png)
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7691682.png)